molecular formula C20H18N2OS2 B2638555 2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 686770-91-2

2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2638555
CAS No.: 686770-91-2
M. Wt: 366.5
InChI Key: GEDNGQROQBQAKV-UHFFFAOYSA-N
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Description

2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a phenyl group and a 4-methylphenylmethylsulfanyl substituent.

Preparation Methods

The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the starting materials in the presence of a desiccant like calcium chloride to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-{[(4-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS2/c1-14-7-9-15(10-8-14)13-25-20-21-17-11-12-24-18(17)19(23)22(20)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDNGQROQBQAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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